2H-Pyran-2-one, 4-[(1-hydroxycyclohexyl)ethynyl]-6-methyl-

Lipophilicity Drug-likeness Membrane permeability

2H-Pyran-2-one, 4-[(1-hydroxycyclohexyl)ethynyl]-6-methyl- (CAS 650624-73-0) is a synthetic 2-pyrone (α-pyrone) derivative featuring a 4-ethynyl-linked 1-hydroxycyclohexyl group and a 6-methyl substituent. With a molecular formula of C14H16O3 and a molecular weight of 232.27 g/mol, this compound belongs to the class of highly functionalized 2H-pyran-2-ones that serve as versatile intermediates in medicinal chemistry, agrochemical discovery, and materials science.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 650624-73-0
Cat. No. B12594946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran-2-one, 4-[(1-hydroxycyclohexyl)ethynyl]-6-methyl-
CAS650624-73-0
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)C#CC2(CCCCC2)O
InChIInChI=1S/C14H16O3/c1-11-9-12(10-13(15)17-11)5-8-14(16)6-3-2-4-7-14/h9-10,16H,2-4,6-7H2,1H3
InChIKeyASDQPBSSDFGWHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Pyran-2-one, 4-[(1-hydroxycyclohexyl)ethynyl]-6-methyl- (CAS 650624-73-0): A Specialized 2-Pyrone Building Block with Tunable Physicochemical Properties


2H-Pyran-2-one, 4-[(1-hydroxycyclohexyl)ethynyl]-6-methyl- (CAS 650624-73-0) is a synthetic 2-pyrone (α-pyrone) derivative featuring a 4-ethynyl-linked 1-hydroxycyclohexyl group and a 6-methyl substituent . With a molecular formula of C14H16O3 and a molecular weight of 232.27 g/mol, this compound belongs to the class of highly functionalized 2H-pyran-2-ones that serve as versatile intermediates in medicinal chemistry, agrochemical discovery, and materials science [1]. The compound is not known to be a natural product and is accessed exclusively through de novo synthesis.

Why Generic 2-Pyrone Substitution Fails: Physicochemical Uniqueness of 4-[(1-Hydroxycyclohexyl)ethynyl]-6-methyl-2H-pyran-2-one


In-class 2H-pyran-2-ones cannot be freely interchanged because even minor alterations to the substitution pattern at the 4- and 6-positions profoundly shift lipophilicity, hydrogen-bonding capacity, polar surface area, and metabolic stability—all of which dictate biological target engagement, cellular permeability, and synthetic utility [1]. The 4-[(1-hydroxycyclohexyl)ethynyl] motif in CAS 650624-73-0 introduces a constrained cyclohexyl ring and a tertiary alcohol, generating a distinctive combination of steric bulk, hydrophobicity, and hydrogen-bond donor/acceptor topology that is absent in simpler 4-alkynyl or 4-aryl analogs. Consequently, substituting this compound with a generic 2-pyrone bearing a different 4-substituent will alter physicochemical properties in ways that can compromise or abolish activity in structure-activity relationship (SAR) studies, as documented for closely related 2-pyranone antimicrobials [2].

Quantitative Differentiation Evidence for 2H-Pyran-2-one, 4-[(1-hydroxycyclohexyl)ethynyl]-6-methyl- (CAS 650624-73-0)


Enhanced Lipophilicity (LogP) Driven by the 4-(1-Hydroxycyclohexyl)ethynyl Substituent

The target compound exhibits a calculated LogP of 1.99, which is approximately 0.5–1.0 log units higher than the LogP of the unsubstituted 4-ethynyl-6-methyl-2H-pyran-2-one core (~1.0–1.5) . This increase is attributable to the lipophilic cyclohexyl ring and is consistent with the established Hansch π-value contribution of a cyclohexyl group (~+2.0) [1]. The elevated LogP is expected to enhance passive membrane permeability relative to less lipophilic 2-pyrone analogs, as supported by the general correlation between LogP and Caco-2 permeability for neutral heterocycles [2]. However, direct comparative permeability data for this compound versus specific analogs are not publicly available.

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area (PSA) of 50.44 Ų Supports Favorable Oral Bioavailability Prediction

The computed topological polar surface area (TPSA) of the target compound is 50.44 Ų . This value falls well below the Veber threshold of 140 Ų for oral bioavailability and is also below the stricter CNS MPO desirability cutoff of <90 Ų [1]. In comparison, 2-pyrone analogs bearing larger polar substituents at the 4-position (e.g., carboxylic acid or sulfonamide) typically exhibit TPSA values >70 Ų, which can reduce passive permeability. The relatively low PSA of CAS 650624-73-0, combined with its moderate LogP, positions it favorably within the drug-like chemical space defined by Lipinski and Veber rules [1]. No direct head-to-head PSA comparison with a named analog has been published.

Polar surface area Oral bioavailability Veber rules

Distinct Hydrogen-Bond Donor/Acceptor Profile Versus 4-Alkynyl and 4-Aryl 2-Pyrones

The target compound possesses 1 hydrogen-bond donor (tertiary alcohol -OH) and 3 hydrogen-bond acceptors (lactone carbonyl, pyran ring oxygen, and ethynyl π-system) . This profile differs from common comparator subtypes: 4-ethynyl-6-methyl-2H-pyran-2-one has 0 donors and 2 acceptors; 4-phenyl-6-methyl-2H-pyran-2-one has 0 donors and 2 acceptors. The additional H-bond donor in CAS 650624-73-0 enables specific directional interactions with biological targets (e.g., kinase hinge regions, GPCR binding pockets) that are not possible with non-hydroxylated analogs. Hydrogen-bond donor count is a critical determinant of target selectivity and off-target promiscuity in fragment-based drug discovery [1]. Comparative experimental binding data for this compound are not currently available.

Hydrogen bonding Molecular recognition Target engagement

Recommended Application Scenarios for 2H-Pyran-2-one, 4-[(1-hydroxycyclohexyl)ethynyl]-6-methyl- (CAS 650624-73-0)


Medicinal Chemistry: Oral Bioavailable Lead Scaffold for CNS and Anti-Infective Programs

The favorable combination of moderate LogP (1.99) and low TPSA (50.44 Ų) positions this compound as an attractive core scaffold for medicinal chemistry campaigns targeting oral bioavailability, including CNS-penetrant agents. The 4-[(1-hydroxycyclohexyl)ethynyl] group provides a metabolically stable alkyne linkage and a tertiary alcohol that can serve as a hydrogen-bond anchor or a prodrug handle. This is consistent with the use of structurally related 2-pyranones as antimicrobial lead structures [2]. Procurement for hit-to-lead and lead optimization programs is recommended when balanced hydrophilicity/lipophilicity and a hydrogen-bond donor are required.

Chemical Biology: Click-Chemistry-Ready Building Block for Bioconjugation and Probe Synthesis

The terminal alkyne of the 4-ethynyl substituent enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other bioorthogonal reactions, making this compound a valuable building block for the synthesis of fluorescent probes, affinity labels, and PROTACs [1]. The presence of the 6-methyl group and the hydroxycyclohexyl moiety provides steric and electronic tuning that can modulate the reactivity of the alkyne and the physicochemical properties of the resulting conjugates. Suppliers offering this compound at >95% purity support its use in demanding bioconjugation workflows.

Agrochemical Discovery: Novel 2-Pyrone Scaffold for Fungicidal Lead Generation

Patent literature establishes that 2-pyranone derivatives bearing cycloalkylalkynyl substituents exhibit potent antifungal activity against Botrytis cinerea and other plant pathogens at very low concentrations [2]. Although specific field efficacy data for CAS 650624-73-0 have not been disclosed, its structural alignment with the patented generic formula (I) supports its evaluation as a fungicidal lead. Procurement is justified for agrochemical discovery groups seeking novel modes of action against gray mold and related phytopathogens.

Materials Science: Functional Monomer for Polymer and Supramolecular Chemistry

The conjugated enyne-lactone framework of this compound imparts unique electronic properties, including a polarized π-system and metal-coordination capability, that are valuable for the synthesis of functional polymers, metal-organic frameworks, and optoelectronic materials [1]. The cyclohexanol moiety introduces additional hydrogen-bonding capacity for supramolecular assembly. The computed PSA of 50.44 Ų is within the range suitable for membrane-intercalating monomers. Researchers in materials innovation should consider this compound when designing polymers requiring lactone-ring-opening polymerization or alkyne cross-coupling steps.

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